

Application Notes and Protocols for 5-CFDA Staining of Adherent Cells

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Compound of Interest		
Compound Name:	5-CFDA	
Cat. No.:	B1664644	Get Quote

For Researchers, Scientists, and Drug Development Professionals Introduction

5-Carboxyfluorescein diacetate (**5-CFDA**), often used as its succinimidyl ester derivative (CFDA-SE or CFSE), is a vital fluorescent dye for tracking cell proliferation, migration, and long-term labeling of viable cells.[1][2][3] This non-fluorescent, cell-permeable compound readily diffuses into live cells.[3] Once inside, intracellular esterases cleave the acetate groups, converting it into the highly fluorescent, membrane-impermeant carboxyfluorescein.[3][4] The succinimidyl ester group covalently binds to intracellular proteins, ensuring the fluorescent marker is retained within the cells for extended periods and is passed on to daughter cells upon division.[1][3][4] With each cell division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell proliferation over several generations.[1][3]

This document provides a detailed protocol for the staining of adherent cells with **5-CFDA**, SE, suitable for subsequent analysis by fluorescence microscopy or flow cytometry.

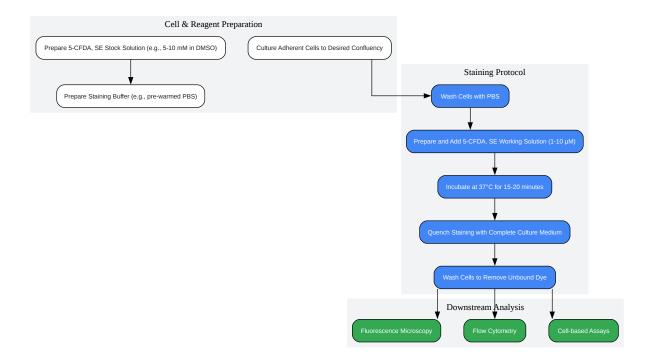
Principle of 5-CFDA, SE Staining

The mechanism involves the passive diffusion of the non-fluorescent **5-CFDA**, SE into the cell. Intracellular esterases, active only in viable cells, hydrolyze the diacetate groups, rendering the molecule fluorescent. The succinimidyl ester moiety then forms stable covalent bonds with primary amines of intracellular proteins. This process ensures that only live cells are labeled



and that the fluorescent signal is well-retained and distributed to progeny during cell division. The peak excitation and emission wavelengths of the resulting fluorophore are approximately 495 nm and 519 nm, respectively.[2]

Experimental Workflow Diagram





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Caption: Workflow for **5-CFDA**, SE staining of adherent cells.

Quantitative Data Summary

Parameter	Recommended Range	Notes
5-CFDA, SE Stock Solution	5-10 mM in anhydrous DMSO	Prepare aliquots and store at -20°C to -80°C, protected from light and moisture to prevent hydrolysis.[5][6][7]
Working Concentration	0.5 - 25 μM in PBS or serum- free medium	Optimal concentration is cell- type dependent and should be determined empirically.[7][8] Higher concentrations may be required for long-term tracking. [8]
Cell Density	70-80% confluency	Ensure cells are in a logarithmic growth phase.
Incubation Time	10 - 30 minutes at 37°C	Longer incubation times may increase cytotoxicity.[1][5][9]
Quenching Time	5 minutes	Use of complete culture medium containing serum helps to sequester any unbound dye.[1][4]
Excitation/Emission (max)	~495 nm / ~519 nm	Compatible with standard FITC filter sets.[2]

Detailed Experimental Protocol

This protocol is optimized for staining adherent cells directly in a culture vessel (e.g., multi-well plate, chamber slide, or flask).

Materials



- 5-CFDA, SE (or CFSE)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+-free
- Complete cell culture medium (containing fetal bovine serum, FBS)
- Adherent cells cultured in an appropriate vessel

Equipment

- Laminar flow hood
- Incubator (37°C, 5% CO2)
- Fluorescence microscope or flow cytometer
- Pipettes and sterile tips
- Centrifuge (if detaching cells for flow cytometry)

Reagent Preparation

- 5-CFDA, SE Stock Solution (5 mM):
 - Allow the vial of **5-CFDA**, SE to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the contents in anhydrous DMSO to a final concentration of 5 mM. For example,
 dissolve 25 mg of CFSE (MW ~557 g/mol) in 8.96 mL of DMSO.[9]
 - Vortex briefly to ensure complete dissolution.
 - Aliquot into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
- 5-CFDA, SE Working Solution (1-10 μM):



- Just before use, dilute the 5 mM stock solution in pre-warmed (37°C) sterile PBS or serum-free medium to the desired final working concentration (e.g., 1-10 μM).[5][9]
- Important: The presence of serum or amines in the staining buffer will reduce staining efficiency as the dye will react with proteins in the solution.

Staining Procedure for Adherent Cells

- Cell Preparation:
 - Grow adherent cells in the desired culture vessel (e.g., 6-well plate, coverslips in a dish)
 until they reach the desired confluency (typically 70-80%).
- Washing:
 - Aspirate the culture medium from the cells.
 - Gently wash the cells once with pre-warmed (37°C) sterile PBS to remove any residual serum.
- Staining:
 - Remove the PBS and add the pre-warmed **5-CFDA**, SE working solution to the cells, ensuring the cell monolayer is completely covered.
 - Incubate the cells for 15-20 minutes at 37°C in the dark.[9] The optimal time may vary by cell type and should be determined empirically.
- Quenching and Hydrolysis:
 - Aspirate the staining solution.
 - Add fresh, pre-warmed complete culture medium (containing FBS) to the cells. The serum proteins will quench any unreacted dye.[4]
 - Incubate for at least 30 minutes at 37°C to allow for the complete hydrolysis of the diacetate groups by intracellular esterases.[8][10]



· Final Wash:

- Aspirate the medium and wash the cells once more with pre-warmed PBS or culture medium to remove any residual unbound dye.
- The cells are now stained and ready for downstream applications. Add fresh complete culture medium for continued culture or prepare for analysis.

Post-Staining Analysis

- Fluorescence Microscopy: Labeled cells can be immediately visualized using a fluorescence microscope with a standard FITC/GFP filter set. Since only live cells are stained, this method can also serve as a viability assay.[4]
- Flow Cytometry: For proliferation analysis, a sample of cells should be harvested at "Day 0" to establish the initial fluorescence intensity.
 - To harvest, wash cells with PBS and detach using a gentle method like Accutase or Trypsin-EDTA.
 - Neutralize the detachment enzyme with complete medium, pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes), and resuspend in PBS or flow cytometry buffer.[6][11]
 - Analyze on a flow cytometer using the 488 nm laser for excitation. As cells divide,
 subsequent generations will appear as distinct peaks of halved fluorescence intensity.[11]

Troubleshooting



Problem	Possible Cause	Suggested Solution
No or Weak Signal	Inactive dye due to hydrolysis.	Use fresh aliquots of 5-CFDA, SE stock solution. Ensure DMSO is anhydrous.[7]
Insufficient dye concentration or incubation time.	Titrate the dye concentration and optimize the incubation time for your specific cell type. [7]	
High Background Fluorescence	Incomplete removal of unbound dye.	Ensure thorough washing after the quenching step. Increase the number of washes if necessary.[6][12]
High Cytotoxicity / Cell Death	Dye concentration is too high.	Perform a titration to find the lowest effective concentration that provides a good signal without affecting cell viability. [7]
Heterogeneous Staining	Uneven access of dye to cells.	Ensure the cell monolayer is evenly covered with the staining solution. Gently rock the plate during incubation.
Staining in the presence of serum.	Always wash away serum- containing medium before adding the staining solution.[6]	

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